molecular formula C19H19N3O2S B2465365 2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE CAS No. 1448066-60-1

2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE

Cat. No.: B2465365
CAS No.: 1448066-60-1
M. Wt: 353.44
InChI Key: YYIJOOPZPQHBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, an oxadiazole ring, and a phenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzylthiol reacts with a suitable electrophilic precursor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the oxadiazole ring can produce various reduced heterocycles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may inhibit key enzymes involved in cell division and survival pathways, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-(BENZYLSULFANYL)-N-{2-[(3-METHYL-1,2,4-OXADIAZOL-5-YL)METHYL]PHENYL}ACETAMIDE: shares structural similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

The compound 2-(Benzylsulfanyl)-N-{2-[(3-Methyl-1,2,4-Oxadiazol-5-Yl)Methyl]Phenyl}Acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article focuses on its biological properties, particularly its antibacterial and anticancer activities, supported by various research findings and case studies.

Chemical Structure

The molecular formula of the compound is C20H22N4OSC_{20}H_{22}N_4OS, which indicates the presence of a benzyl sulfanyl group and a 1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, making this compound a candidate for further pharmacological studies.

Antibacterial Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. In a study assessing the antibacterial activity of related oxadiazole compounds, it was found that:

  • Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, including Escherichia coli and Staphylococcus aureus.
  • The compound demonstrated effective inhibition at concentrations as low as 100 µg/mL, comparable to standard antibiotics like Gentamicin.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound AE. coli100
Compound BS. aureus150
2-(Benzylsulfanyl)-N-{...}E. coli100Current Study

This suggests that the incorporation of the oxadiazole ring enhances the antibacterial efficacy of the compound.

Anticancer Activity

The anticancer potential of similar compounds has also been evaluated. For instance, derivatives of oxadiazoles have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds targeting specific signaling pathways involved in cancer cell growth and survival.
  • Case Study : A study involving a series of oxadiazole derivatives showed that one derivative exhibited an IC50 value of 25 µM against breast cancer cells, indicating promising anticancer activity.

Table 2: Anticancer Activity of Oxadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CMCF-7 (Breast Cancer)25
Compound DHeLa (Cervical Cancer)30
2-(Benzylsulfanyl)-N-{...}MCF-7 (Breast Cancer)TBDCurrent Study

Mechanistic Insights

The biological activity of This compound can be attributed to its structural components:

  • Oxadiazole Moiety : Known for its ability to interact with biological targets due to its electron-withdrawing properties.
  • Benzylsulfanyl Group : Enhances lipophilicity and may facilitate cellular uptake.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-20-19(24-22-14)11-16-9-5-6-10-17(16)21-18(23)13-25-12-15-7-3-2-4-8-15/h2-10H,11-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIJOOPZPQHBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.